3-Methoxybutyl 3-chloropropanoate 3-Methoxybutyl 3-chloropropanoate
Brand Name: Vulcanchem
CAS No.: 5468-94-0
VCID: VC20501064
InChI: InChI=1S/C8H15ClO3/c1-7(11-2)4-6-12-8(10)3-5-9/h7H,3-6H2,1-2H3
SMILES:
Molecular Formula: C8H15ClO3
Molecular Weight: 194.65 g/mol

3-Methoxybutyl 3-chloropropanoate

CAS No.: 5468-94-0

Cat. No.: VC20501064

Molecular Formula: C8H15ClO3

Molecular Weight: 194.65 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxybutyl 3-chloropropanoate - 5468-94-0

Specification

CAS No. 5468-94-0
Molecular Formula C8H15ClO3
Molecular Weight 194.65 g/mol
IUPAC Name 3-methoxybutyl 3-chloropropanoate
Standard InChI InChI=1S/C8H15ClO3/c1-7(11-2)4-6-12-8(10)3-5-9/h7H,3-6H2,1-2H3
Standard InChI Key PUBWRORXIWRYBK-UHFFFAOYSA-N
Canonical SMILES CC(CCOC(=O)CCCl)OC

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

3-Methoxybutyl 3-chloropropanoate is an ester derivative of 3-chloropropanoic acid, featuring a methoxybutyl group esterified to the acid’s carbonyl moiety. Key identifiers include:

PropertyValue
CAS Registry Number5468-94-0
IUPAC Name3-Methoxybutyl 3-chloropropanoate
Molecular FormulaC8H15ClO3\text{C}_8\text{H}_{15}\text{ClO}_3
Molecular Weight194.65 g/mol
InChI KeyPUBWRORXIWRYBK-UHFFFAOYSA-N
SMILESCC(CCOC(=O)CCCl)OC
PubChem Compound ID225822

The compound’s structure combines a chlorinated propanoate backbone with a methoxybutyl chain, conferring both polar and nonpolar regions that influence its solubility and reactivity.

Synthesis and Reaction Mechanisms

Conventional Synthesis Routes

The synthesis of 3-methoxybutyl 3-chloropropanoate follows classic esterification protocols. As detailed by VulcanChem, the reaction involves:

  • Acid Activation: 3-Chloropropanoic acid is activated via protonation or conversion to an acyl chloride.

  • Nucleophilic Attack: A methoxybutanol derivative attacks the carbonyl carbon, facilitated by acid catalysis (e.g., H2SO4\text{H}_2\text{SO}_4).

  • Water Elimination: The reaction proceeds with the release of water, forming the ester bond.

The general reaction is represented as:

ClCH2CH2COOH+HO(CH2)3OCH3H+ClCH2CH2COO(CH2)3OCH3+H2O\text{ClCH}_2\text{CH}_2\text{COOH} + \text{HO}(\text{CH}_2)_3\text{OCH}_3 \xrightarrow{\text{H}^+} \text{ClCH}_2\text{CH}_2\text{COO}(\text{CH}_2)_3\text{OCH}_3 + \text{H}_2\text{O}

Industrial and Scalable Methods

Patent CN101045676A, though primarily focused on synthesizing 1-chloro-3-methoxypropane, offers insights into scalable techniques applicable to ester synthesis . Key adaptations include:

  • Phase-Transfer Catalysis (PTC): Employing catalysts like benzyltrimethylammonium chloride to enhance reaction rates and yields .

  • Solvent Optimization: Using inert solvents (e.g., benzene, cyclohexane) to improve reagent dispersion and minimize side reactions .

For instance, a PTC-mediated esterification could involve dispersing sodium methoxide in benzene, followed by dropwise addition of 3-chloropropanoyl chloride to methoxybutanol under nitrogen protection . This approach reduces reaction times from 24 hours to 2–5 hours while achieving yields exceeding 90% .

Chemical Reactivity and Functional Transformations

Hydrolysis and Transesterification

The ester group in 3-methoxybutyl 3-chloropropanoate undergoes hydrolysis in acidic or basic conditions:

  • Acidic Hydrolysis: Yields 3-chloropropanoic acid and methoxybutanol.

  • Basic Hydrolysis (Saponification): Produces the sodium salt of 3-chloropropanoic acid.

Transesterification reactions with alternative alcohols (e.g., ethanol, benzyl alcohol) enable the synthesis of diverse ester derivatives, which are valuable in flavor and fragrance industries.

Electrophilic Reactivity

The chlorine atom at the β-position renders the compound susceptible to nucleophilic substitution (SN2\text{S}_\text{N}2) reactions. For example, treatment with sodium azide (NaN3\text{NaN}_3) replaces chlorine with an azide group, forming 3-azidopropanoate derivatives—key intermediates in click chemistry.

Applications in Organic Synthesis and Pharmaceuticals

Pharmaceutical Intermediate

3-Methoxybutyl 3-chloropropanoate serves as a precursor in synthesizing β-lactam antibiotics and nonsteroidal anti-inflammatory drugs (NSAIDs). Its chlorine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups into drug candidates.

Polymer Chemistry

The compound’s dual functionality (ester and chloride) enables its use in producing specialty polymers. For example, copolymerization with ethylene glycol yields chlorinated polyesters with enhanced flame-retardant properties.

Current Research Frontiers

Kinetic and Mechanistic Studies

Recent investigations focus on optimizing reaction conditions for esterification and substitution reactions. Computational modeling (e.g., DFT calculations) predicts activation energies for SN2\text{S}_\text{N}2 pathways, guiding experimental designs.

Biological Activity Screening

Preliminary in vitro assays suggest that 3-methoxybutyl 3-chloropropanoate derivatives exhibit moderate antifungal activity against Candida albicans. Further structure-activity relationship (SAR) studies aim to enhance potency while reducing cytotoxicity.

Future Directions and Challenges

Green Chemistry Approaches

Developing solvent-free esterification methods or using ionic liquids as catalysts could reduce the environmental footprint of synthesis.

Medicinal Chemistry Innovations

Exploiting the chlorine atom for radiofluorination (e.g., 18F^{18}\text{F} labeling) may position the compound as a PET imaging agent for neurological disorders.

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